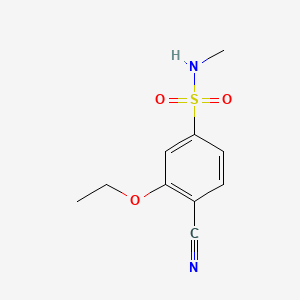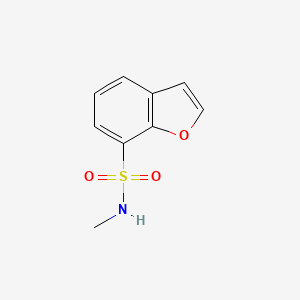
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide, or 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95%, is a chemical compound that has found a variety of uses in scientific research and applications. It is a white solid that is soluble in water and has a melting point of approximately 200°C. Its chemical formula is C6H6BrFNO2S. This compound has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by promoting the formation of carbon-carbon bonds. Additionally, it is thought to act as a reagent in the synthesis of organometallic compounds by facilitating the formation of metal-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% are not yet fully understood. However, it is believed to have some effect on the metabolism of certain organic compounds, as well as on the synthesis of organometallic compounds. Additionally, it is thought to have some effect on the activity of certain enzymes, although the exact mechanism of action is not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% in laboratory experiments include its high solubility in water, its ability to act as a catalyst in the synthesis of organic compounds, and its ability to act as a reagent in the synthesis of organometallic compounds. Additionally, it is relatively easy to synthesize and is relatively inexpensive.
The major limitation of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is that its exact mechanism of action is not yet fully understood. Additionally, it is not known whether it has any effect on the activity of certain enzymes or on the metabolism of certain organic compounds.
Direcciones Futuras
Future research on 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% should focus on further elucidating its mechanism of action, as well as its effects on the activity of certain enzymes and on the metabolism of certain organic compounds. Additionally, further research should be conducted on its potential applications in the synthesis of polymers and organometallic compounds. Other potential future directions include the development of new synthesis methods and the optimization of existing synthesis methods. Additionally, research should focus on the development of new uses for 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95%, such as in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is relatively simple. It can be synthesized by the reaction of 2-bromo-3-fluoro-N-methylbenzenesulfonamide with anhydrous hydrochloric acid. This reaction produces the desired product in high yields. The reaction is typically performed in a flask with a reflux condenser, and the reaction is monitored by thin-layer chromatography.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of organofluorine compounds. Additionally, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
Propiedades
IUPAC Name |
2-bromo-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDCMFMUGQXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287900.png)
![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287902.png)
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287908.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)
![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)


![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)
